Acetaldehyde-13C2

Description

Structure

3D Structure

Properties

IUPAC Name |

acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449064 |

Source

|

| Record name | Acetaldehyde-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-98-0 |

Source

|

| Record name | Acetaldehyde-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1632-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetaldehyde-13C2 chemical structure and properties

An In-Depth Technical Guide to Acetaldehyde-13C2 for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound is a stable isotope-labeled form of acetaldehyde, a pivotal organic compound with broad industrial and biological relevance. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic characteristics. It further explores its synthesis, key applications in metabolic research and as an internal standard for quantitative analysis, and essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds to achieve precision and accuracy in their experimental designs.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern analytical and metabolic research, stable isotope labeling is an indispensable tool. This compound ([¹³CH₃¹³CHO]), in which the two carbon atoms are replaced with the heavy isotope carbon-13, offers a distinct mass signature that allows it to be differentiated from its naturally abundant counterpart. This property is crucial for applications requiring precise quantification and metabolic tracing, where the fate of a molecule needs to be monitored through complex biological systems without the interference of endogenous levels. This guide delves into the core technical aspects of this compound, providing the in-depth knowledge necessary for its effective application.

Chemical Identity and Molecular Structure

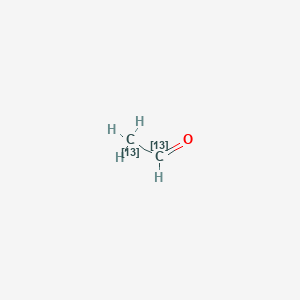

This compound is systematically named ethanal-13C2. Its molecular structure consists of a two-carbon backbone with a terminal aldehyde functional group. The defining feature is the isotopic enrichment of both carbon atoms to 99 atom % ¹³C.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Ethanal-13C2 |

| Synonyms | Acetic Aldehyde-13C2, Ethyl Aldehyde-13C2[1] |

| CAS Number | 1632-98-0[1][2] |

| EC Number | 200-836-8 |

| Chemical Formula | ¹³C₂H₄O[1] |

| Linear Formula | ¹³CH₃¹³CHO[2] |

| SMILES String | [H]=O |

| InChI Key | IKHGUXGNUITLKF-ZDOIIHCHSA-N |

The presence of the ¹³C isotopes does not alter the chemical reactivity of the molecule compared to unlabeled acetaldehyde but provides a crucial mass difference for analytical detection.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are nearly identical to those of its unlabeled form, with a slight increase in molecular weight and density due to the heavier carbon isotopes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 46.04 g/mol [1][2] |

| Appearance | Colorless liquid or oil[1][3] |

| Boiling Point | 21 °C[3] |

| Melting Point | -125 °C[3] |

| Density | 0.820 g/mL at 25 °C |

| Flash Point | -40 °C (closed cup) |

| Isotopic Purity | ≥99 atom % ¹³C |

| Chemical Purity | ≥99% |

Mass Spectrometry

In mass spectrometry, this compound is readily distinguished from its unlabeled counterpart by a mass shift of +2 atomic mass units (M+2). This distinct isotopic signature is the cornerstone of its use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of acetaldehyde levels in various matrices.[4][5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of this compound.

-

¹H NMR: The proton NMR spectrum of acetaldehyde typically shows two signals: a doublet for the methyl protons and a quartet for the aldehydic proton, due to spin-spin coupling.[6] In this compound, these signals will be further split by the adjacent ¹³C nuclei, leading to more complex splitting patterns that confirm the position of the labels.

-

¹³C NMR: The ¹³C NMR spectrum will show two distinct resonances corresponding to the methyl and carbonyl carbons. The presence of ¹³C-¹³C coupling will result in doublet signals for each carbon, providing unequivocal evidence of the contiguous labeling.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions starting from ¹³C-labeled precursors. While specific proprietary methods may vary, general synthetic strategies adapt established methods for acetaldehyde production. Common industrial methods for unlabeled acetaldehyde include the oxidation of ethanol and the Wacker process (oxidation of ethylene).[7][8] For the labeled analog, these processes would be adapted using ¹³C-labeled ethanol or ethylene.

A plausible laboratory-scale synthesis could involve the oxidation of [1,2-¹³C₂]-ethanol, which itself can be prepared from ¹³C-labeled starting materials like ¹³C-methyl iodide or ¹³CO₂.

Caption: Conceptual synthesis pathway for this compound.

Applications in Research and Drug Development

Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of acetaldehyde in biological and environmental samples by isotope dilution mass spectrometry (IDMS).[4][9] Because it shares nearly identical chemical and physical properties with the analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in the mass spectrometer.[10] This allows it to correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Metabolic Tracing and Flux Analysis

Acetaldehyde is a key metabolite in ethanol metabolism, primarily formed in the liver by the action of alcohol dehydrogenase.[11][12] this compound can be used as a tracer to study the kinetics and pathways of ethanol metabolism and the subsequent fate of acetaldehyde.[13] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic fluxes and understand how various physiological or pathological conditions affect these pathways.[14][15]

Caption: Tracing ethanol metabolism with this compound.

Experimental Protocol: Quantification of Acetaldehyde in Plasma

This protocol provides a general framework for using this compound as an internal standard for plasma acetaldehyde analysis via GC-MS after derivatization.

Objective: To accurately quantify acetaldehyde concentrations in human plasma.

Materials:

-

This compound (Internal Standard Stock)

-

Plasma samples, collected and stored at -80°C

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent[4]

-

Organic solvent (e.g., isooctane)

-

GC-MS system

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards by spiking control plasma with known concentrations of unlabeled acetaldehyde.

-

Sample Preparation: a. Thaw plasma samples on ice. b. To 100 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of this compound internal standard solution at a fixed concentration. c. Add 50 µL of the PFBHA derivatizing reagent. d. Vortex mix for 30 seconds and incubate at 60°C for 30 minutes to form the oxime derivative.

-

Extraction: a. After incubation, cool the samples to room temperature. b. Add 200 µL of isooctane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes. c. Carefully transfer the upper organic layer to a GC vial with an insert.

-

GC-MS Analysis: a. Inject 1 µL of the extract onto the GC-MS system. b. Use a suitable capillary column for separation (e.g., DB-5ms). c. Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the PFBHA derivatives of both unlabeled acetaldehyde and this compound.

-

Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte/Internal Standard). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.

Handling, Storage, and Safety

This compound is an extremely flammable liquid and vapor and is suspected of causing cancer.[16] It also causes serious eye and respiratory irritation.[16][17] Therefore, stringent safety precautions are mandatory.

-

Handling: All work should be conducted in a well-ventilated fume hood. Use non-sparking tools and take precautionary measures against static discharge.[16] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[16]

-

Storage: Store in a tightly sealed container in a refrigerator at +2°C to +8°C, protected from light.[17] Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in analytical chemistry, toxicology, and metabolic studies. Its utility as an internal standard enables robust and accurate quantification of acetaldehyde, while its application as a metabolic tracer provides invaluable insights into complex biological pathways. Adherence to proper safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

Pharmaffiliates. This compound. [Link]

-

Ryu, J. H., et al. (2018). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 453-460. [Link]

-

YouTube. NMR spectrum of acetaldehyde. [Link]

-

University of Regensburg. acetaldehyde (NMR Spectrum). [Link]

-

Wikipedia. Acetaldehyde. [Link]

-

NIST. Acetaldehyde Mass Spectrum. [Link]

-

Nair, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2781. [Link]

-

ResearchGate. 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. [Link]

-

Sciencemadness Discussion Board. Acetaldehyde synthesis. [Link]

-

PrepChem.com. Preparation of acetaldehyde (ethanal). [Link]

-

Organic Syntheses. Acetal. [Link]

-

Lieber, C. S. (1994). Metabolic effects of acetaldehyde. British Medical Bulletin, 50(1), 89-105. [Link]

-

LIBIOS. 13C Labeled internal standards - Mycotoxins. [Link]

-

Li, L., et al. (2022). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Molecules, 27(11), 3583. [Link]

-

Lindros, K. O., Vihma, R., & Forsander, O. A. (1972). Utilization and metabolic effects of acetaldehyde and ethanol in the perfused rat liver. Biochemical Journal, 126(4), 945-952. [Link]

-

Correa, M., et al. (2012). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Current Drug Abuse Reviews, 5(2), 112-123. [Link]

-

Stanley, D., et al. (2010). Acetaldehyde Stimulation of the Growth of Zymomonas mobilis Subjected to Ethanol and Other Environmental Stresses: Effect of Other Metabolic Electron Acceptors and Evidence for a Mechanism. Applied and Environmental Microbiology, 76(14), 4697-4703. [Link]

-

Chen, C. H., et al. (2022). Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium. Biomolecules, 12(6), 795. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 13C 99atom 1632-98-0 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 8. Acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 13C Labeled internal standards | LIBIOS [libios.fr]

- 10. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic effects of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utilization and metabolic effects of acetaldehyde and ethanol in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium [mdpi.com]

- 16. isotope.com [isotope.com]

- 17. isotope.com [isotope.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Acetaldehyde-¹³C₂

Abstract

Acetaldehyde-¹³C₂, a stable isotope-labeled analog of acetaldehyde, is a critical tool in metabolic research, pharmaceutical development, and environmental analysis. Its incorporation into biological pathways allows for the precise tracing of metabolic fluxes and the elucidation of drug metabolism mechanisms. This guide provides a comprehensive overview of the primary synthetic routes to high-purity Acetaldehyde-¹³C₂, intended for researchers, chemists, and process development scientists. We will delve into the mechanistic underpinnings of each synthetic strategy, provide detailed experimental protocols, and discuss key considerations for purification, quality control, and manufacturing scale-up.

Introduction: The Significance of Acetaldehyde-¹³C₂ in Scientific Research

Stable isotope labeling is a powerful technique that enables the tracking of molecules through complex biological and chemical systems without the complications of radioactivity. Acetaldehyde-¹³C₂, in which both carbon atoms are the heavy isotope ¹³C, serves as an invaluable tracer in a multitude of scientific disciplines.

In the pharmaceutical industry, understanding the metabolic fate of drug candidates is paramount.[1] Acetaldehyde is a reactive metabolite of ethanol and certain drugs, and its interaction with biological macromolecules can lead to toxicity.[1] The use of Acetaldehyde-¹³C₂ allows for the unambiguous identification and quantification of acetaldehyde-derived metabolites and adducts using mass spectrometry and NMR spectroscopy, providing crucial insights into drug-drug interactions and toxicity profiles.[2]

Furthermore, Acetaldehyde-¹³C₂ is employed in metabolic flux analysis to map the intricate network of biochemical reactions within cells. By introducing this labeled compound, researchers can trace the flow of carbon atoms through various metabolic pathways, offering a deeper understanding of cellular physiology in both healthy and diseased states.[3] This knowledge is instrumental in identifying novel therapeutic targets and elucidating the mechanisms of action for new chemical entities.[3]

This guide will focus on the practical aspects of producing Acetaldehyde-¹³C₂, empowering researchers and manufacturers to select and implement the most suitable synthetic strategy for their specific needs.

Key Synthetic Routes to Acetaldehyde-¹³C₂

The synthesis of Acetaldehyde-¹³C₂ hinges on the use of ¹³C-labeled precursors. The choice of synthetic route is often a balance between the availability and cost of the starting materials, desired purity, and scalability of the process. We will explore three primary pathways:

-

The Wacker-Tsuji Oxidation of Ethylene-¹³C₂

-

Catalytic Oxidation of Ethanol-¹³C₂

-

Hydration of Acetylene-¹³C₂

The Wacker-Tsuji Oxidation of Ethylene-¹³C₂

The Wacker process is a cornerstone of industrial organic chemistry, responsible for the large-scale production of acetaldehyde from ethylene.[4] This well-established methodology can be readily adapted for the synthesis of Acetaldehyde-¹³C₂ by substituting standard ethylene with its isotopically labeled counterpart, Ethylene-¹³C₂.[5] The reaction is catalyzed by a palladium(II) salt, with a copper(II) salt acting as a co-catalyst to regenerate the active palladium species.[6]

Mechanism: The reaction proceeds via a series of organometallic transformations. The key steps involve the nucleophilic attack of water on a palladium-coordinated ethylene-¹³C₂ molecule, followed by rearrangement and elimination to yield Acetaldehyde-¹³C₂.[7] The reduced palladium(0) is then re-oxidized by copper(II), which is in turn regenerated by molecular oxygen.[4]

Advantages:

-

High yield and selectivity (typically >95%).[4]

-

Well-established and scalable process.

-

Uses a relatively inexpensive oxidant (oxygen/air).

Disadvantages:

-

Potential for formation of chlorinated byproducts.[4]

-

Requires careful control of reaction conditions to prevent catalyst deactivation.

-

The cost of Ethylene-¹³C₂ can be a significant factor.[8]

Catalytic Oxidation of Ethanol-¹³C₂

The catalytic oxidation or dehydrogenation of ethanol is another industrially relevant method for acetaldehyde production that can be adapted for the synthesis of its ¹³C₂-labeled counterpart. This process typically involves passing vaporized Ethanol-¹³C₂ over a heated metal catalyst.

Reaction Conditions and Catalysts:

-

Oxidative Dehydrogenation: In this variation, Ethanol-¹³C₂ is reacted with air or oxygen over a silver or copper-based catalyst at elevated temperatures (typically 450-550 °C). The reaction is exothermic and can be operated under thermoneutral conditions.[9]

-

Dehydrogenation: This process is carried out in the absence of oxygen, typically over a copper-based catalyst supported on materials like silica or alumina.[10] The reaction is endothermic and produces hydrogen gas as a byproduct. High selectivity to acetaldehyde can be achieved at temperatures around 350 °C.[9]

Advantages:

-

Can achieve high selectivity to acetaldehyde.[9]

-

Ethanol-¹³C₂ may be a more readily available or cost-effective starting material compared to Ethylene-¹³C₂.[11]

-

The dehydrogenation route produces high-purity hydrogen gas as a valuable byproduct.

Disadvantages:

-

Requires higher temperatures than the Wacker process.

-

Catalyst deactivation through sintering or coking can be an issue.[12]

-

Byproducts such as ethyl acetate or acetic acid can be formed.[13]

Hydration of Acetylene-¹³C₂

The hydration of acetylene, historically a significant industrial process, provides a direct route to acetaldehyde. This reaction can be employed for the synthesis of Acetaldehyde-¹³C₂ using Acetylene-¹³C₂ as the starting material. The reaction is typically catalyzed by a mercury(II) salt in an acidic aqueous medium.[14]

Mechanism: The reaction proceeds via the electrophilic addition of the mercury(II) ion to the carbon-carbon triple bond of Acetylene-¹³C₂, followed by the nucleophilic attack of water.[15] This forms a vinyl alcohol (enol) intermediate which rapidly tautomerizes to the more stable keto form, Acetaldehyde-¹³C₂.[16]

Advantages:

-

A direct, single-step conversion.

-

Can proceed under relatively mild conditions.

Disadvantages:

-

The use of highly toxic mercury catalysts is a significant environmental and safety concern, making this route less favorable for modern manufacturing.[17]

-

The handling of gaseous Acetylene-¹³C₂ requires specialized equipment.

-

The formation of byproducts and catalyst deactivation can occur.[14]

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for Acetaldehyde-¹³C₂ depends on a variety of factors, including cost, scale, and available equipment. The following table provides a summary for comparison:

| Feature | Wacker-Tsuji Oxidation | Catalytic Oxidation of Ethanol | Hydration of Acetylene |

| ¹³C₂ Precursor | Ethylene-¹³C₂ | Ethanol-¹³C₂ | Acetylene-¹³C₂ |

| Catalyst System | PdCl₂ / CuCl₂ | Ag or Cu-based | HgSO₄ / H₂SO₄ |

| Typical Yield | >95%[4] | 90-96% selectivity[9] | Variable, can be high |

| Reaction Conditions | 100-130 °C, 3-10 atm[18] | 350-550 °C, atmospheric pressure[9] | Room temperature to 100 °C[17] |

| Key Advantages | High yield, well-established, scalable | Potentially lower cost precursor, H₂ byproduct | Direct conversion |

| Key Disadvantages | Chlorinated byproducts, precursor cost | High temperatures, catalyst deactivation | Highly toxic mercury catalyst |

| Manufacturing Scale | Highly suitable | Suitable | Less suitable due to toxicity |

Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized based on available laboratory equipment and safety protocols. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Protocol 1: Wacker-Tsuji Oxidation of Ethylene-¹³C₂ (Laboratory Scale)

This protocol is adapted from the Tsuji-Wacker oxidation conditions, which are a laboratory-scale version of the industrial Wacker process.[19]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethylene-¹³C₂ gas (≥99% isotopic purity)[5]

-

Oxygen (balloon)

-

Two-neck round-bottom flask

-

Gas inlet adapter

-

Magnetic stirrer

-

Condenser (cooled to -10 °C or lower)

-

Cold trap

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve PdCl₂ (0.1 mmol) and CuCl (1 mmol) in a mixture of DMF (7 mL) and deionized water (1 mL).

-

Seal the flask and purge with oxygen. Stir the mixture vigorously under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Attach a gas-tight syringe or mass flow controller and slowly bubble Ethylene-¹³C₂ gas through the solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the consumption of the starting material by GC if possible.

-

The product, Acetaldehyde-¹³C₂, is highly volatile (boiling point ~21 °C). To collect the product, gently warm the reaction mixture and pass the vapor through a condenser cooled to at least -10 °C, followed by a cold trap immersed in a dry ice/acetone bath.

-

The collected condensate is crude Acetaldehyde-¹³C₂.

Protocol 2: Purification of Acetaldehyde-¹³C₂ by Fractional Distillation

Due to its low boiling point and tendency to form byproducts, careful purification of Acetaldehyde-¹³C₂ is essential.

Materials:

-

Crude Acetaldehyde-¹³C₂

-

Fractional distillation apparatus with a Vigreux column[20]

-

Dry, inert atmosphere (e.g., nitrogen or argon)

-

Receiving flask cooled in an ice-salt or dry ice/acetone bath

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

-

Place the crude Acetaldehyde-¹³C₂ and a few boiling chips into the distillation flask.

-

Flush the entire system with a slow stream of dry nitrogen or argon to create an inert atmosphere.

-

Cool the receiving flask to at least -20 °C.

-

Gently heat the distillation flask in a water bath.

-

Slowly increase the temperature and collect the fraction that distills at 20-22 °C.[21]

-

The purified Acetaldehyde-¹³C₂ should be stored in a tightly sealed container at low temperature (≤ -20 °C) to prevent polymerization and degradation.[21]

Manufacturing and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial manufacturing of Acetaldehyde-¹³C₂ requires careful consideration of several factors:

-

Process Safety: Acetaldehyde is highly flammable, volatile, and a suspected carcinogen.[22] Manufacturing facilities must be equipped with explosion-proof equipment, robust ventilation systems, and continuous monitoring for flammable vapors. All handling should be performed under an inert atmosphere to prevent the formation of explosive peroxides.[23]

-

Process Optimization: For large-scale production, the Wacker process is generally preferred due to its efficiency and use of inexpensive oxidants.[4] A two-stage process, where the reaction and catalyst regeneration occur in separate reactors, can be advantageous as it allows for the use of air instead of pure oxygen and can lead to higher overall conversion of the expensive Ethylene-¹³C₂.[4]

-

Purification Train: On a manufacturing scale, a multi-stage distillation process is typically employed.[4] An initial extractive distillation with water can be used to remove low-boiling impurities, followed by fractional distillation to achieve high chemical purity.[4]

-

Cost of Labeled Precursors: The primary cost driver in the manufacturing of Acetaldehyde-¹³C₂ is the isotopically labeled starting material.[8][11] A thorough economic analysis of the cost and availability of Ethylene-¹³C₂ versus Ethanol-¹³C₂ is essential for selecting the most economically viable manufacturing route.

Analytical Quality Control

Ensuring the chemical and isotopic purity of Acetaldehyde-¹³C₂ is critical for its application in research and development. A combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the structure and assess chemical purity by identifying signals from impurities. The characteristic splitting pattern of acetaldehyde (a quartet for the aldehydic proton and a doublet for the methyl protons) will be altered due to ¹³C-¹H coupling, providing immediate evidence of labeling.[24]

-

¹³C NMR: Directly confirms the presence and position of the ¹³C labels. Quantitative ¹³C NMR can be used to determine the isotopic enrichment, although it requires careful experimental setup to ensure accurate integration.[25]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for determining both chemical purity and isotopic enrichment. The mass spectrum will clearly show the molecular ion peak at m/z 46 for Acetaldehyde-¹³C₂, distinguishing it from the unlabeled compound (m/z 44). The relative intensities of these peaks can be used to calculate the isotopic purity.[3]

-

Isotope Ratio Mass Spectrometry (IRMS): For very precise determination of isotopic enrichment, GC-combustion-IRMS can be used.

-

Table 2: Key Analytical Parameters for Acetaldehyde-¹³C₂

| Parameter | Method | Expected Result |

| Chemical Purity | GC-MS, ¹H NMR | ≥99% |

| Isotopic Enrichment | Mass Spectrometry, ¹³C NMR | ≥99 atom % ¹³C |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Spectra consistent with ¹³CH₃¹³CHO structure |

| Water Content | Karl Fischer Titration | Specification dependent on application |

Conclusion

The synthesis and manufacturing of Acetaldehyde-¹³C₂ is a multi-faceted process that requires a deep understanding of organic chemistry, catalysis, and process engineering. While several synthetic routes are viable, the Wacker-Tsuji oxidation of Ethylene-¹³C₂ and the catalytic oxidation of Ethanol-¹³C₂ represent the most practical and scalable methods. The choice between these routes will ultimately depend on the specific requirements of the application, including cost constraints, desired purity, and production scale. Rigorous purification and comprehensive analytical quality control are paramount to ensure the final product is suitable for its intended use in sensitive applications such as metabolic research and pharmaceutical development. As the demand for high-quality stable isotope-labeled compounds continues to grow, robust and efficient manufacturing processes for key building blocks like Acetaldehyde-¹³C₂ will remain critically important.

References

-

Wikipedia. (n.d.). Wacker process. Retrieved from [Link]

- Google Patents. (n.d.). US3095453A - Hydration of acetylene to produce.

-

Sciencemadness.org. (n.d.). Chem. Retrieved from [Link]

-

Scribd. (n.d.). Topic: Wacker Process Presented To: DR - Abid Zia Presented By: Neha Tariq | PDF. Retrieved from [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181–194. [Link]

-

Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

-

ResearchGate. (2014). 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. Retrieved from [Link]

-

Ramírez-López, C. A., et al. (2025). Cost reduction analysis for sustainable ethylene production technologies. Journal of Cleaner Production, 449, 141739. [Link]

-

chemeurope.com. (n.d.). Wacker process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]

-

Scribd. (2010). 00 Wacker-Tsuji Oxidation | PDF. Retrieved from [Link]

-

Chegg.com. (2020). Solved In the Wacker process, ethylene (C2H4) is oxidized by. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]

-

Wittmann, C., et al. (2008). Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry. Journal of Biotechnology, 136(3-4), 143–149. [Link]

-

University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). KR20120073998A - Copper-based catalyst for the conversion of ethanol to acetaldehyde by dehydrogenation and preparing method of the same.

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of acetaldehyde | NMR spectroscopy. Retrieved from [Link]

-

Neramittagapong, A., et al. (2019). Dehydrogenation of Ethanol to Acetaldehyde over Different Metals Supported on Carbon Catalysts. Catalysts, 9(1), 63. [Link]

-

ChemRxiv. (n.d.). Ethanol dehydrogenation to acetaldehyde with mesoporous Cu-SiO2 catalysts prepared by aerosol-assisted sol-gel. Retrieved from [Link]

-

IRIS UniGe. (n.d.). Nanostructured catalysts for the bio-ethanol conversion to acetaldehyde: development and optimization. Retrieved from [Link]

-

Grokipedia. (n.d.). Wacker process. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Filo. (2025). Discuss wacker process of oxidation of ethylene. Retrieved from [Link]

-

Intratec.us. (n.d.). ETHANOL PRODUCTION FROM ETHYLENE. Retrieved from [Link]

-

ResearchGate. (2013). Nanocatalysis: Selective Conversion of Ethanol to Acetaldehyde Using Mono-atomically Dispersed Copper on Silica Nanospheres. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Retrieved from [Link]

- Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.

-

YouTube. (2024). hydration of an alkyne using mercury II sulfate and sulfuric acid. Retrieved from [Link]

-

YouTube. (2017). CHEM 222 Reactions of Alkynes: Mercuric Ion-Catalyzed Hydration. Retrieved from [Link]

-

Eurisotop. (n.d.). ACETALDEHYDE (1,2-13C2, 99%). Retrieved from [Link]

-

National Renewable Energy Laboratory. (n.d.). Determining the Cost of Producing Ethanol from Corn Starch and Lignocellulosic Feedstocks. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]

-

El-badry, A. M., & Slattery, J. T. (2009). The ethanol metabolite acetaldehyde increases paracellular drug permeability in vitro and oral bioavailability in vivo. Drug Metabolism and Disposition, 37(12), 2350–2356. [Link]

-

ResearchGate. (2014). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

-

Font, M., et al. (1993). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Life Sciences, 52(18), 1487–1494. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Wacker process - Wikipedia [en.wikipedia.org]

- 3. 乙烯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. Wacker_process [chemeurope.com]

- 5. scribd.com [scribd.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. unige.iris.cineca.it [unige.iris.cineca.it]

- 11. KR20120073998A - Copper-based catalyst for the conversion of ethanol to acetaldehyde by dehydrogenation and preparing method of the same - Google Patents [patents.google.com]

- 12. US3095453A - Hydration of acetylene to produce - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. grokipedia.com [grokipedia.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Purification [chem.rochester.edu]

- 19. 乙醛-13C2 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 20. asahilab.co.jp [asahilab.co.jp]

- 21. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 22. m.youtube.com [m.youtube.com]

- 23. magritek.com [magritek.com]

- 24. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetaldehyde-13C2 CAS number and molecular weight

An In-Depth Technical Guide to Acetaldehyde-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a stable isotope-labeled compound critical for a range of applications from metabolic research to analytical chemistry. As a heavy-atom analog of acetaldehyde, it serves as an invaluable tool, particularly as an internal standard in mass spectrometry-based quantification. This document delves into its fundamental properties, primary applications, and the biochemical pathways it helps to elucidate, offering both foundational knowledge and practical insights for laboratory professionals.

Core Physicochemical Properties

This compound is chemically identical to its unlabeled counterpart but contains two carbon-13 (¹³C) atoms in place of the naturally more abundant carbon-12 (¹²C). This isotopic enrichment results in a predictable mass shift, which is the cornerstone of its utility in analytical methods, without altering its chemical behavior.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1632-98-0 | [1][2][3] |

| Molecular Formula | ¹³C₂H₄O | [1] |

| Linear Formula | ¹³CH₃¹³CHO | |

| Molecular Weight | 46.04 g/mol | [1][2] |

| Appearance | Clear, colorless liquid/oil | [1] |

| Boiling Point | 21 °C | [3] |

| Melting Point | -125 °C | [3] |

| Density | 0.820 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Synthesis and Availability

While specific synthesis routes for isotopically labeled acetaldehyde are proprietary to manufacturers like Cambridge Isotope Laboratories and Sigma-Aldrich, the general synthesis of acetaldehyde involves methods such as the oxidation of ethanol or the hydration of acetylene.[4][5] For this compound, these processes are adapted using ¹³C-labeled starting materials. It is commercially available from specialized chemical suppliers, typically as a neat liquid.[2][6][7]

The Critical Role in Quantitative Analysis: An Internal Standard

The primary application of this compound in research and drug development is its use as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC-MS).[8][9]

Why Use an Internal Standard?

Quantitative accuracy in MS can be compromised by variations in sample preparation, injection volume, and ion suppression effects from the sample matrix. An ideal internal standard is a compound that behaves identically to the analyte of interest (the unlabeled acetaldehyde) throughout the entire analytical process but is distinguishable by the mass spectrometer. This compound fits this role perfectly. By adding a known quantity of the ¹³C-labeled standard to every sample and calibrator, any sample-to-sample variation in signal intensity can be normalized, drastically improving the precision and accuracy of the results.[6]

Experimental Workflow: Quantification of Acetaldehyde in Biological Samples

The following protocol outlines a typical workflow for quantifying endogenous acetaldehyde in a biological matrix (e.g., blood, tissue homogenate) using this compound as an internal standard.

Step 1: Sample Preparation

-

A known amount of this compound (internal standard) is spiked into the biological sample.

-

For volatile compounds like acetaldehyde, derivatization is often necessary to improve chromatographic performance and analytical sensitivity. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[9]

Step 2: Extraction

-

The derivatized analyte and internal standard are extracted from the biological matrix using an appropriate organic solvent (e.g., via liquid-liquid extraction or solid-phase extraction).

Step 3: GC-MS Analysis

-

The extract is injected into the GC-MS system. The gas chromatograph separates the derivatized acetaldehyde from other matrix components.

-

The mass spectrometer detects and quantifies the derivatized native acetaldehyde and the derivatized this compound based on their distinct mass-to-charge ratios (m/z).

Step 4: Data Analysis

-

The peak area ratio of the analyte to the internal standard is calculated for each sample.

-

This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve generated from standards with known concentrations.

Caption: Workflow for Acetaldehyde Quantification using an Internal Standard.

Applications in Metabolic Research and Drug Development

Beyond its role as an analytical standard, this compound is a valuable tracer for metabolic studies.

Elucidating Ethanol Metabolism

Ethanol is primarily metabolized in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH) and then to acetate by aldehyde dehydrogenase (ALDH).[10] Acetaldehyde is a highly reactive and toxic intermediate, implicated in many of the pathological effects of alcohol consumption. Administering ¹³C-labeled ethanol and tracing the formation of this compound allows researchers to precisely track the flux through this pathway and understand how various factors (e.g., genetics, drug co-administration) affect its kinetics.

Caption: The primary pathway of ethanol metabolism in the liver.

Investigating Drug Interactions

Acetaldehyde is known to interact with various pharmaceuticals.[11] For instance, it can react with drugs containing amine or hydrazine groups, potentially altering their bioavailability and efficacy.[11] Furthermore, acetaldehyde can affect intestinal tight junctions, increasing the paracellular permeability of certain drugs.[12] this compound can be used in in vitro and in vivo models to study the formation of drug-acetaldehyde adducts and to quantify changes in drug transport and metabolism in the presence of this reactive metabolite. This is particularly relevant for understanding the risks associated with consuming alcohol while taking medication.

Safety, Handling, and Storage

This compound shares the same hazards as its unlabeled form. It is an extremely flammable liquid and vapor.[13] It is also known to cause serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[13]

-

Handling: All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from sources of ignition. Recommended storage is refrigerated at +2°C to +8°C or frozen at -20°C, protected from light.[2][13]

Conclusion

This compound is more than just a labeled chemical; it is a precision tool that enables researchers to achieve high-quality, reliable data in quantitative mass spectrometry. Its role as an internal standard is indispensable for overcoming the challenges of analytical variability, ensuring the accuracy required in clinical diagnostics, food safety analysis, and drug development.[9] Furthermore, its application as a metabolic tracer provides crucial insights into the biochemical pathways of ethanol and its interactions with xenobiotics, contributing to a deeper understanding of toxicology and pharmacology. Proper handling and awareness of its hazards are paramount to its safe and effective use in the laboratory.

References

-

Pharmaffiliates. CAS No : 1632-98-0| Chemical Name : this compound. [Link]

-

Chemie Brunschwig AG. Stable Isotope Standards for Clinical Mass Spectrometry. [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. The application of Acetaldehyde. [Link]

-

Eurisotop. Stable Isotope Standards For Mass Spectrometry. [Link]

-

Advent Chembio Pvt. Ltd. Uses of Acetaldehyde in Plastics & Pharma. [Link]

-

Cederbaum, A. I. (2012). ALCOHOL METABOLISM. Hepatology, 56(1), 1-6. [Link]

-

Lee, S. H., et al. (2017). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research, 33(4), 343-349. [Link]

-

Lieber, C. S. (1988). Metabolic effects of acetaldehyde. Biochemical Society Transactions, 16(3), 241-247. [Link]

-

Sciencemadness Discussion Board. Acetaldehyde synthesis. [Link]

-

PrepChem.com. Preparation of acetaldehyde (ethanal). [Link]

-

Organic Syntheses. Acetal. Org. Synth., Coll. Vol. 1, p.1 (1941); Vol. 2, p.1 (1922). [Link]

-

Schink, B., & Thauer, R. K. (2014). Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. Applied and Environmental Microbiology, 80(24), 7586-7593. [Link]

-

Martí-Cabrera, M., et al. (2018). Ethanol's Metabolism, Acetaldehyde and Salsolinol. Frontiers in Neuroscience, 12, 141. [Link]

-

El-Khamisy, S. F., et al. (2009). The ethanol metabolite acetaldehyde increases paracellular drug permeability in vitro and oral bioavailability in vivo. Journal of Pharmacology and Experimental Therapeutics, 331(2), 521-529. [Link]

-

Spratlin, T. A., & Sladek, N. E. (1987). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Drug Metabolism and Disposition, 15(5), 659-664. [Link]

-

Taylor & Francis Online. Acetaldehyde dehydrogenase – Knowledge and References. [Link]

-

Quertemont, E. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 218-225. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. isotope.com [isotope.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. otsuka.co.jp [otsuka.co.jp]

- 7. eurisotop.com [eurisotop.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-acetaldehyde interactions during ethanol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ethanol metabolite acetaldehyde increases paracellular drug permeability in vitro and oral bioavailability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

A Comprehensive Technical Guide to the Isotopic Purity and Enrichment of Acetaldehyde-¹³C₂

This guide is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. It provides an in-depth exploration of the synthesis, analysis, and practical considerations for Acetaldehyde-¹³C₂, a critical tracer in metabolic research and proteomics.

Introduction: The Significance of Isotopically Labeled Acetaldehyde

Acetaldehyde (CH₃CHO), a key intermediate in ethanol metabolism and a reactive aldehyde, plays a significant role in various biological processes and is implicated in several pathologies. The use of stable isotope-labeled acetaldehyde, particularly the fully labeled Acetaldehyde-¹³C₂ ([¹³CH₃]¹³CHO), offers an unambiguous means to trace its metabolic fate, quantify its endogenous versus exogenous sources, and elucidate its interactions with biological macromolecules.[1] The precision of such studies is fundamentally dependent on the accurate characterization of the isotopic purity and enrichment of the labeled compound. This guide provides a comprehensive overview of the critical aspects of Acetaldehyde-¹³C₂, from its synthesis to its definitive analysis.

Foundational Concepts: Isotopic Purity vs. Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters crucial for the accurate interpretation of tracer studies.

-

Isotopic Enrichment refers to the abundance of a specific isotope at a particular atomic position within a molecule, expressed as a percentage. For Acetaldehyde-¹³C₂, an enrichment of 99 atom % ¹³C signifies that at each of the two carbon positions, there is a 99% probability of finding a ¹³C atom.

-

Isotopic Purity (or Species Abundance) describes the percentage of molecules in a sample that have the desired isotopic composition. For a compound with 99 atom % ¹³C enrichment at two positions, the isotopic purity of the doubly labeled species ([¹³CH₃]¹³CHO) would be approximately 98% (0.99 * 0.99). The remainder would consist of singly labeled and unlabeled species.

Understanding this distinction is paramount for quantitative studies, as the presence of unlabeled or partially labeled species can dilute the isotopic signal and lead to underestimation of metabolic fluxes or reaction rates.

Table 1: Key Properties of Acetaldehyde-¹³C₂

| Property | Value | Source(s) |

| CAS Number | 1632-98-0 | [2][3] |

| Molecular Formula | ¹³C₂H₄O | [4] |

| Molecular Weight | 46.04 g/mol | [2][5] |

| Appearance | Colorless liquid | [4][6] |

| Boiling Point | 21 °C | [2][3] |

| Melting Point | -125 °C | [2][3] |

| Density | 0.820 g/mL at 25 °C | [2][3] |

| Typical Isotopic Purity | 99 atom % ¹³C | [2][3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis of Acetaldehyde-¹³C₂

The synthesis of Acetaldehyde-¹³C₂ typically involves the oxidation of commercially available ¹³C-labeled ethanol (Ethanol-1,2-¹³C₂). This method ensures that the isotopic label is incorporated into the desired positions.

Representative Synthesis Protocol: Oxidation of Ethanol-1,2-¹³C₂

This protocol is adapted from established methods for the oxidation of primary alcohols to aldehydes and should be performed by personnel experienced in handling hazardous chemicals and volatile compounds.

Materials:

-

Ethanol-1,2-¹³C₂ (≥99 atom % ¹³C)

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, condenser, and receiving flask (all oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. In the round-bottom flask, suspend PCC in anhydrous DCM.

-

Addition of Labeled Ethanol: Dissolve Ethanol-1,2-¹³C₂ in anhydrous DCM and add it dropwise to the PCC suspension while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Purification: Due to the high volatility of acetaldehyde, purification is best achieved by careful distillation. The receiving flask should be cooled in an ice bath to minimize loss of the product.

-

Characterization: Confirm the identity and purity of the synthesized Acetaldehyde-¹³C₂ using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Caption: Workflow for the synthesis of Acetaldehyde-¹³C₂.

Analytical Methodologies for Isotopic Enrichment Determination

The accurate determination of isotopic enrichment is critical for the validation of Acetaldehyde-¹³C₂. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like acetaldehyde.

4.1.1 Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Acetaldehyde-¹³C₂ in a suitable volatile solvent (e.g., methanol or dichloromethane). For quantitative analysis, a known amount of an internal standard (e.g., Acetaldehyde-d₄) can be added.

-

GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating volatile organic compounds. The oven temperature program should be optimized to ensure good separation of acetaldehyde from the solvent and any impurities.

-

MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting ions are analyzed by the mass spectrometer. Acquire data in full scan mode to observe the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) for acetaldehyde. For unlabeled acetaldehyde, this is at m/z 44. For Acetaldehyde-¹³C₂, the molecular ion peak will be at m/z 46.

-

Measure the intensities of the ion peaks corresponding to the unlabeled (m/z 44), singly labeled (m/z 45), and doubly labeled (m/z 46) species.

-

Correct the observed intensities for the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). This is a critical step for accurate quantification.[7]

-

Calculate the isotopic enrichment based on the corrected ion intensities.

-

4.1.2 Example Calculation of Isotopic Enrichment from MS Data

Let I₄₄, I₄₅, and I₄₆ be the corrected intensities of the ion peaks at m/z 44, 45, and 46, respectively.

The mole fraction of the doubly labeled species (isotopic purity) is calculated as: Mole Fraction (¹³C₂) = I₄₆ / (I₄₄ + I₄₅ + I₄₆)

The atom % ¹³C enrichment can be estimated as: Atom % ¹³C = [ (1 * Mole Fraction(¹³C₁) + 2 * Mole Fraction(¹³C₂)) / 2 ] * 100

where Mole Fraction(¹³C₁) = I₄₅ / (I₄₄ + I₄₅ + I₄₆).

Caption: Workflow for GC-MS analysis of Acetaldehyde-¹³C₂.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides both structural information and highly accurate quantification.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

4.2.1 ¹H NMR for Isotopic Purity Determination

In the ¹H NMR spectrum of Acetaldehyde-¹³C₂, the protons are coupled to the ¹³C atoms, resulting in characteristic splitting patterns. The isotopic purity can be determined by comparing the integrals of the satellite peaks (from ¹³C-bound protons) to the residual signal from the unlabeled species.

4.2.2 Experimental Protocol: ¹H qNMR Analysis

-

Sample Preparation: Accurately weigh a known amount of Acetaldehyde-¹³C₂ and a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ relaxation time) and a calibrated 90° pulse.

-

Data Processing: Process the spectrum with careful phasing and baseline correction.

-

Data Analysis:

-

Identify the signals for the analyte and the internal standard. For acetaldehyde, the aldehydic proton appears around 9.8 ppm and the methyl protons around 2.2 ppm.

-

Integrate the relevant signals. For the aldehydic proton of Acetaldehyde-¹³C₂, a doublet will be observed due to coupling with the adjacent ¹³C. A small singlet at the chemical shift of the unlabeled species may also be present.

-

Calculate the purity of the analyte relative to the internal standard using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

where:

-

I = integral value

-

N = number of protons for the integrated signal

-

MW = molecular weight

-

m = mass

-

Purity_std = purity of the internal standard

-

-

4.2.3 Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct evidence of ¹³C incorporation. For Acetaldehyde-¹³C₂, two signals are expected: one for the methyl carbon and one for the carbonyl carbon. The presence of strong signals at the expected chemical shifts confirms the high level of ¹³C enrichment.

Practical Considerations: Handling, Storage, and Stability

Acetaldehyde is a volatile, flammable, and reactive compound, and its ¹³C-labeled counterpart shares these properties. Proper handling and storage are essential to maintain its integrity.

-

Storage: Acetaldehyde-¹³C₂ should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.[4]

-

Handling: All handling should be performed in a well-ventilated fume hood. Due to its low boiling point, the liquid will readily evaporate at room temperature. Use appropriate personal protective equipment, including gloves and safety glasses.

-

Stability: Acetaldehyde can undergo self-condensation (aldol condensation) or polymerization, especially in the presence of acids or bases. It is also susceptible to oxidation to acetic acid. Using fresh samples and proper storage conditions will minimize degradation.

Conclusion

References

-

G. A. A. C. (2023, September 1). Delta13C stable isotope analysis of atmospheric oxygenated volatile organic compounds by gas chromatography-isotope ratio mass spectrometry. University of Miami. [Link]

-

Lee, S. H., & Kim, Y. S. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological research, 32(1), 69–76. [Link]

-

Ethanol Labeling With Stable Isotope 13C. (n.d.). INIS-IAEA. Retrieved January 14, 2026, from [Link]

-

qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved January 14, 2026, from [Link]

-

δ 13 C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS. (n.d.). Retrieved January 14, 2026, from [Link]

-

Heise, R., Arrivault, S., & Stitt, M. (2021). Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. The Plant journal : for cell and molecular biology, 108(2), 560–574. [Link]

-

A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 14, 2026, from [Link]

-

Donohue, T. M., Jr, Tuma, D. J., & Sorrell, M. F. (2007). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Alcohol and alcoholism (Oxford, Oxfordshire), 42(4), 300–305. [Link]

-

Ethanol and acetaldehyde oxidation reactions. Ethanol is converted to... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dzien, P., Kennedy, B. W., Kettunen, M. I., & Brindle, K. M. (2014). 13C Magnetic Resonance Spectroscopic Imaging of Hyperpolarized [1-13C, U-2H5] Ethanol Oxidation can be Used to Assess Aldehyde Dehydrogenase Activity in Vivo. Magnetic resonance in medicine, 72(4), 921–927. [Link]

-

13 C magnetic resonance spectroscopic imaging of hyperpolarized [1- 13 C, U- 2 H 5 ] ethanol oxidation can be used to assess aldehyde dehydrogenase activity in vivo. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

- Process for the generation of acetaldehyde from ethanol. (n.d.). Google Patents.

-

Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4745–4751. [Link]

-

Acetaldehyde Production by Ethanol Dehydrogenation. (n.d.). Richard Turton. Retrieved January 14, 2026, from [Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical chemistry, 82(11), 4745–4751. [Link]

-

Viskari, P. J., & Korpela, T. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules (Basel, Switzerland), 24(11), 2139. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 527-548. [Link]

-

Acetaldehyde as an ethanol derived bio-building block: An alternative to Guerbet chemistry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Calculating the abundance of isotopes using mass spectra. (2016, November 13). YouTube. [Link]

-

Predict the appearance of the high-resolution proton NMR spectrum of acetaldehyde. (n.d.). Retrieved January 14, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 14, 2026, from [Link]

-

Moing, A., Maucourt, M., & Renaud, C. (2016). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Frontiers in plant science, 7, 188. [Link]

-

Xuan, Y., & Tuma, D. J. (1995). Studies of the oxidation of ethanol to acetaldehyde by oxyhemoglobin using fluorigenic high-performance liquid chromatography. Alcoholism, clinical and experimental research, 19(1), 128–132. [Link]

-

Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Foll. (2011, March 31). Semantic Scholar. [Link]

-

Process for producing acetic acid, ethanol, and acetaldehyde from synthesis gas. (1981, January 19). OSTI.GOV. [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in molecular biology (Clifton, N.J.), 2675, 181–194. [Link]

-

Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of mass spectrometry : JMS, 31(3), 255–262. [Link]

- Okaru, A. O., & Lachenmeier, D. W. (2011). Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterated Standard. Agronomy Research, 9(Special Issue II), 395-341.

-

13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved January 14, 2026, from [Link]

-

Lachenmeier, D. W., & Uebelacker, M. (2011). Quantitative Determination of Acetaldehyde in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography. Journal of Analytical Methods in Chemistry, 2011, 907618. [Link]

-

The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.). Retrieved January 14, 2026, from [Link]

-

Isotopes & Mass Spectra. (2025, January 7). Save My Exams. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. scispace.com [scispace.com]

- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Safe Stewardship of Acetaldehyde-13C2: A Guide to Handling, Storage, and Emergency Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetaldehyde-13C2 ([¹³CH₃¹³CHO]), a stable isotope-labeled analog of acetaldehyde, is an invaluable tool in modern research, particularly in metabolic studies, pharmacokinetic analyses, and as a tracer for understanding the biological impact of acetaldehyde exposure.[1] Its use allows for the precise differentiation between endogenously produced and exogenously administered acetaldehyde, offering unparalleled clarity in complex biological systems.[1] However, the physical, chemical, and toxicological properties of this compound are virtually identical to its unlabeled counterpart, a compound classified as an extremely flammable, reactive, and carcinogenic substance.[1][2][3]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for the professional researcher and scientist, moving beyond mere procedural lists to explain the fundamental principles behind each safety recommendation. Adherence to these guidelines is not merely a matter of compliance but a foundational requirement for ensuring the integrity of research and the safety of all laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the cornerstone of a robust safety protocol. This compound presents significant physical, health, and reactive hazards that must be proactively managed.

Comprehensive Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Pictogram | GHS Class | Hazard Statement |

| Flame | Flammable Liquid 1 | H224: Extremely flammable liquid and vapor.[4][5][6] |

| Health Hazard | Carcinogenicity 1B/2 | H350/H351: May cause/Suspected of causing cancer.[3][5][6] |

| Germ Cell Mutagenicity 2 | H341: Suspected of causing genetic defects.[3][6] | |

| Exclamation Mark | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed.[3][4] |

| Eye Irritation 2A | H319: Causes serious eye irritation.[3][5] | |

| STOT Single Exposure 3 | H335: May cause respiratory irritation.[3][4][5] |

STOT: Specific Target Organ Toxicity

The International Agency for Research on Cancer (IARC) classifies acetaldehyde as a Group 2B carcinogen, "possibly carcinogenic to humans," while exposure to acetaldehyde associated with alcohol consumption is classified as a Group 1 carcinogen.[2]

Physicochemical Properties and Their Safety Implications

The physical properties of this compound dictate many of the required safety controls. Its high volatility and low flash point create a significant fire and explosion risk.

| Property | Value | Safety Implication |

| Boiling Point | 21 °C (69 °F)[6] | The substance is a gas at slightly elevated room temperatures, leading to high vapor concentrations in the air.[7] This necessitates handling in a closed system or with robust ventilation like a chemical fume hood. |

| Flash Point | -40 °C (-40 °F)[4][6] | Flammable vapors can be ignited by sources of energy far below room temperature. All ignition sources, including static electricity, must be eliminated.[8] |

| Vapor Density | 1.52 (Air = 1)[9] | Vapors are heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source and "flashing back."[7][8] |

| Explosive Limits | 4% to 66% in air[8] | A very wide explosive range means that a flammable atmosphere can form easily. |

| Water Solubility | Miscible[10] | Spills can be diluted with a water spray to a non-flammable mixture, but this will create contaminated wastewater that must be properly contained and disposed of.[11] Do not wash spills into public sewers.[12] |

The "Silent Dangers": Peroxide Formation and Polymerization

Two critical, time-dependent hazards associated with acetaldehyde are peroxide formation and polymerization.

-

Peroxide Formation: Upon exposure to air and/or light, acetaldehyde can undergo autoxidation to form unstable and explosive peroxides.[8][13] This process is insidious and can occur during prolonged storage. It is a critical, self-validating protocol to test for the presence of peroxides before heating or distilling any previously opened container of acetaldehyde.[11] Material should be discarded after one year if not tested.[11]

-

Hazardous Polymerization: Acetaldehyde can undergo violent polymerization when in contact with acids, alkaline hydroxides, or certain metals.[7] This reaction is exothermic and can lead to a runaway thermal event, causing a fire or explosion.[5] This necessitates storing acetaldehyde away from all incompatible materials.

Section 2: Engineering Controls and Facility Requirements

Engineering controls are the most critical layer of protection, designed to isolate the researcher from the chemical hazard.

The Primary Barrier: Chemical Fume Hoods

All handling of open containers of this compound must be performed inside a certified chemical fume hood.[14] This is non-negotiable. The fume hood contains vapors, protects the user from inhalation, and provides a contained space in the event of a spill. The hood's exhaust system must be operational, and its certification should be current.[14]

Ignition Source Control

Given the -40°C flash point, the elimination of all ignition sources is paramount.[6]

-

Electrical Equipment: All electrical equipment used in the vicinity must be rated as explosion-proof.[5][11]

-

Static Electricity: Vapors can be ignited by static discharge.[8] Containers and dispensing equipment must be grounded and bonded during transfer operations.[11][15]

-

Tools: Use only non-sparking tools made of materials like bronze or beryllium-copper when opening or handling containers.[3][5]

-

Hot Surfaces: Keep acetaldehyde away from hot plates, lightbulbs, and other heated surfaces.[8]

Essential Safety Equipment

The laboratory must be equipped with an easily accessible and certified emergency eyewash station and safety shower.[11][14] All personnel must be trained on their location and operation before beginning work.

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is used to protect the individual in the event of a failure of engineering controls. It should never be considered the primary means of protection.

Selecting the Right PPE

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton/Butyl, Neoprene blend).[12][14] | Acetaldehyde can cause skin irritation and may be absorbed through the skin.[5][14] Glove material must be selected based on breakthrough time and degradation resistance. Always consult the manufacturer's compatibility chart.[14] |

| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses.[4][14] | Protects against splashes and the high concentration of irritating vapors that can be present even within a fume hood.[5] |

| Body Protection | Flame-retardant lab coat, fully buttoned.[4][14] | Provides a barrier against splashes and is essential protection in the event of a flash fire. |

| Personal Clothing | Full-length pants and closed-toe shoes.[14] | Ensures no skin is exposed between the lab coat and footwear. |

Protocol: Donning and Doffing PPE for this compound Handling

This protocol ensures that contaminants are not transferred from the PPE to the user.

-

Donning (Putting On):

-

Put on the flame-retardant lab coat and button it completely.

-

Put on safety glasses/goggles.

-

Wash and dry hands thoroughly.

-

Put on the first pair of compatible gloves.

-

Put on a second pair of gloves over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

-

-

Doffing (Taking Off):

-

Remove the outer pair of gloves by peeling them off without touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

-

Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

-

Remove the inner pair of gloves using the same technique as the outer pair.

-

Remove eye protection.

-

Wash hands thoroughly with soap and water.

-

Section 4: Standard Operating Procedures for Safe Handling

Strict adherence to established protocols is essential for minimizing risk.

Pre-Handling Checklist

Protocol: Aliquoting and Dispensing from the Primary Container

This procedure is designed to minimize exposure to air and prevent static discharge.

-

Preparation: Before opening, allow the refrigerated container to warm to room temperature in a desiccator or under a stream of inert gas to prevent condensation of atmospheric moisture.[16]

-

Grounding: Securely attach grounding and bonding wires to the primary container and the receiving vessel.[11]

-

Inert Atmosphere: Perform all transfers under a gentle positive pressure of an inert gas, such as nitrogen or argon.[8][14] This prevents flammable vapor from escaping and prohibits air from entering and initiating peroxide formation.

-

Dispensing: Use a cannula or a clean, dry syringe to transfer the liquid. Do not pour directly in the open air.

-

Resealing: Once the transfer is complete, immediately reseal the primary container tightly, ensuring the inert gas headspace is maintained.[14]

-

Cleanup: Clean any spills within the fume hood immediately. Properly dispose of any contaminated materials.

Section 5: Storage and Chemical Management

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

Optimal Storage Conditions

| Parameter | Guideline | Justification |

| Temperature | 2-8°C is common; some suppliers recommend <-15°C or -20°C.[6][11][14][16] | Refrigeration reduces vapor pressure, lowering the concentration of flammable vapors. |